

1H-Imidazole-4-methanol, 5-methyl- vs Mitragynine biological activity

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Compound of Interest

Compound Name:	1H-Imidazole-4-methanol, 5-methyl-
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An Objective Comparison of the Biological Activities of Mitragynine and **1H-Imidazole-4-methanol, 5-methyl-**

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the biological activities of the well-researched alkaloid Mitragynine and the lesser-known compound **1H-Imidazole-4-methanol, 5-methyl-**. While extensive data from peer-reviewed studies are available for Mitragynine, allowing for a thorough characterization of its pharmacological profile, there is a significant lack of published scientific literature on the biological activity of **1H-Imidazole-4-methanol, 5-methyl-**. This disparity currently hinders a direct and comprehensive comparison. This document summarizes the available information on both compounds, highlighting the well-established polypharmacology of Mitragynine and the putative, yet largely unverified, activities of **1H-Imidazole-4-methanol, 5-methyl-**.

Introduction

Mitragynine is the principal psychoactive alkaloid found in the leaves of the Southeast Asian plant *Mitragyna speciosa*, commonly known as kratom. It is recognized for its complex pharmacology, exhibiting both stimulant and sedative effects in a dose-dependent manner. Its

interaction with opioid receptors has made it a subject of intense research for its potential as a novel analgesic with a potentially safer side-effect profile than traditional opioids.

1H-Imidazole-4-methanol, 5-methyl- is a synthetic imidazole derivative. While structurally distinct from Mitragynine, there are unsubstantiated claims of it possessing similar analgesic properties with a reduced risk of dependence. This guide aims to present the current scientific evidence for the biological activities of both compounds to inform future research and drug development efforts.

1H-Imidazole-4-methanol, 5-methyl-

A comprehensive search of scientific databases reveals a significant scarcity of peer-reviewed research on the biological activity of **1H-Imidazole-4-methanol, 5-methyl-**. The majority of available information is from chemical suppliers and databases, which provide basic chemical data such as its formula ($C_5H_8N_2O$) and CAS Registry Number (29636-87-1).

One commercial source claims that **1H-Imidazole-4-methanol, 5-methyl-** has analgesic properties and exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. However, the primary research supporting these claims could not be retrieved and verified through the conducted literature search. Another study on different imidazole derivatives, specifically imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, reported analgesic and anti-inflammatory activities, but this study did not include **1H-Imidazole-4-methanol, 5-methyl-[1]**.

Conclusion on **1H-Imidazole-4-methanol, 5-methyl-**: Due to the lack of accessible and verifiable peer-reviewed data, a detailed assessment of the biological activity of **1H-Imidazole-4-methanol, 5-methyl-** is not possible at this time. The claims of its analgesic and AChE inhibitory effects require rigorous scientific investigation to be substantiated.

Mitragynine: A Detailed Biological Profile

In contrast to **1H-Imidazole-4-methanol, 5-methyl-**, the biological activity of Mitragynine has been extensively studied. It exhibits a complex polypharmacology, interacting with multiple receptor systems in the central nervous system.

Receptor Binding and Functional Activity

Mitragynine's primary mechanism of action is through its interaction with opioid receptors. It acts as a partial agonist at the μ -opioid receptor (MOR), which is believed to mediate its analgesic effects^{[2][3][4]}. It also functions as a competitive antagonist at the κ -opioid receptor (KOR) and δ -opioid receptor (DOR)^[2]. Beyond the opioid system, Mitragynine has been shown to bind to adrenergic, serotonergic, and dopaminergic receptors, although generally with lower affinity^{[2][4][5][6]}.

The following tables summarize the quantitative data on Mitragynine's receptor binding affinities (Ki) and functional activities (EC50/IC50 and Emax).

Table 1: Opioid Receptor Binding Affinities and Functional Activity of Mitragynine

Receptor	Binding Affinity (Ki, nM)	Functional Activity	EC50/IC50 (nM)	Emax (%)	Reference(s)
μ -opioid (MOR)	7.2 - 709	Partial Agonist	203 - 339	34	[2][7][8][9]
κ -opioid (KOR)	161 - 1700	Antagonist	8500 (IC50)	-	[2][7][8]
δ -opioid (DOR)	6800 - >10000	Antagonist	-	-	[2][7][8]

Table 2: Adrenergic Receptor Binding Affinities of Mitragynine

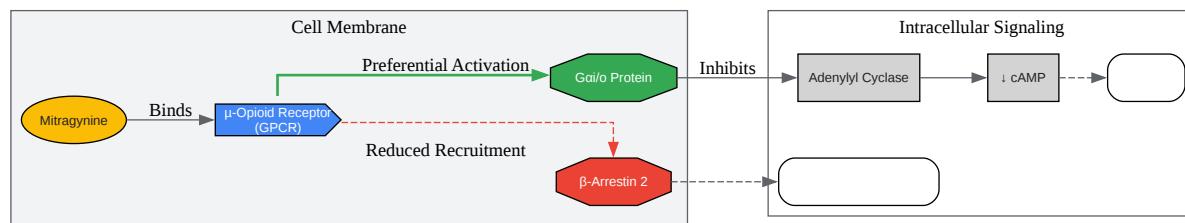
Receptor	Binding Affinity (Ki, μ M)	Reference(s)
$\alpha 1A$	1.3 - 9.29	[6]
$\alpha 1B$	1.3 - 9.29	[6]
$\alpha 1D$	1.3 - 9.29	[6]
$\alpha 2A$	1.26 - 9.29	[6][10]
$\alpha 2B$	1.3 - 9.29	[6]
$\alpha 2C$	1.3 - 9.29	[6]

Table 3: Serotonergic Receptor Binding Affinities of Mitragynine

Receptor	Binding Affinity (Ki, μ M)	Reference(s)
5-HT1A	5.8	[5]
5-HT2A	>10	[5]
5-HT2B	>10	[5]
5-HT2C	>10	[5]
5-HT7	>10	[5]

Mechanism of Action: G Protein-Biased Agonism

A significant finding in Mitragynine research is its activity as a G protein-biased agonist at the μ -opioid receptor[2][4]. This means that upon binding to the receptor, it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β -arrestin-2[2][11]. The recruitment of β -arrestin-2 is linked to many of the undesirable side effects of classical opioids, such as respiratory depression and constipation[11]. This biased signaling profile is a key area of investigation for the development of safer opioid analgesics.



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Mitragynine's biased agonism at the μ -opioid receptor.

Metabolism

Mitragynine is metabolized in the liver, primarily by cytochrome P450 enzymes, to several metabolites. One of the most significant metabolites is 7-hydroxymitragynine, which is a more potent μ -opioid receptor agonist than Mitragynine itself and is thought to be a key mediator of Mitragynine's analgesic effects[12][13].

Experimental Protocols

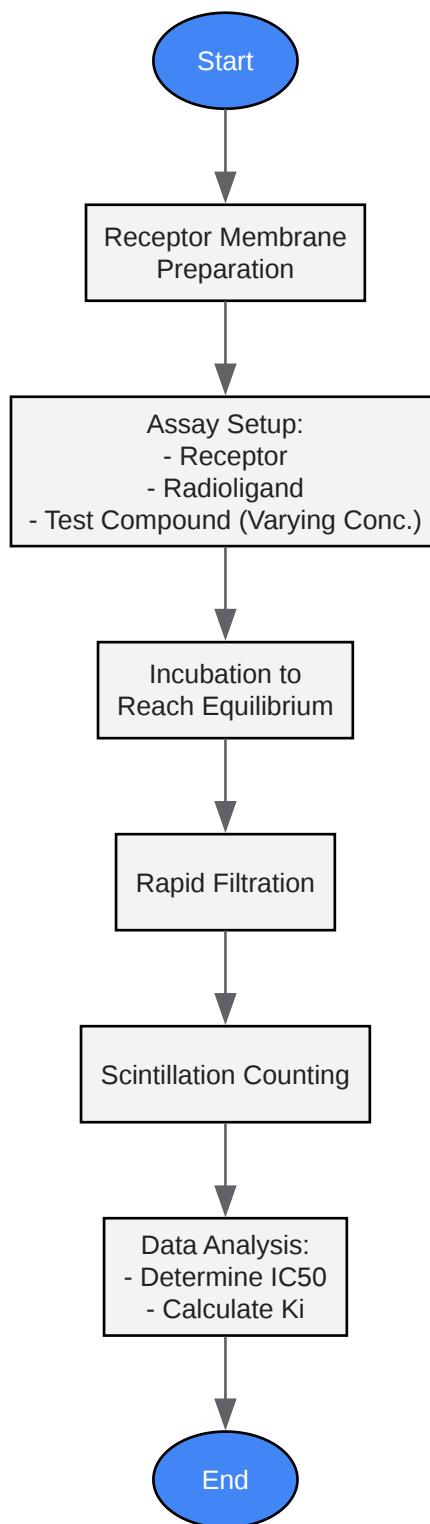
The data presented for Mitragynine were primarily generated using standard pharmacological assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_i) of a compound for a specific receptor.

- Objective: To measure the ability of a test compound (e.g., Mitragynine) to displace a radiolabeled ligand from a receptor.
- General Procedure:
 - Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., human μ -opioid receptor) are prepared.
 - Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [3 H]-DAMGO for MOR) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
 - Incubation: The mixture is incubated to allow binding to reach equilibrium.
 - Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand.
 - Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the

IC₅₀ using the Cheng-Prusoff equation[14][15][16].



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Workflow for a typical radioligand binding assay.

Functional Assays (e.g., [³⁵S]GTPyS Binding Assay)

These assays measure the functional consequence of a compound binding to a G protein-coupled receptor (GPCR), such as agonist or antagonist activity.

- Objective: To determine the ability of a compound to stimulate G protein activation upon binding to a GPCR.
- General Procedure:
 - Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
 - Assay Setup: The membranes are incubated with the test compound, GDP, and [³⁵S]GTPyS.
 - Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPyS on the G α subunit.
 - Termination and Filtration: The reaction is stopped, and the mixture is filtered to capture the [³⁵S]GTPyS-bound G proteins.
 - Quantification: The amount of radioactivity is measured.
 - Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the compound.

Conclusion

This guide highlights the substantial body of research characterizing the biological activity of Mitragynine, establishing it as a polypharmacological agent with a unique mechanism of action at opioid receptors. Its biased agonism at the μ -opioid receptor presents a promising avenue for the development of novel analgesics.

Conversely, the biological activity of **1H-Imidazole-4-methanol, 5-methyl-** remains largely uncharacterized in the peer-reviewed scientific literature. While there are commercial claims of its potential as an analgesic with a favorable safety profile, these are not currently supported by accessible scientific evidence. Therefore, a direct and meaningful comparison of the biological activities of these two compounds is not feasible. Further research is imperative to validate the

purported activities of **1H-Imidazole-4-methanol, 5-methyl-** and to determine its therapeutic potential, if any.

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